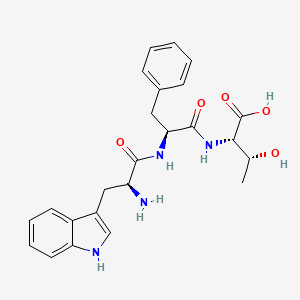
Trp-Phe-Thr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trp-Phe-Thr is a tripeptide composed of three amino acids: tryptophan, phenylalanine, and threonine. Tripeptides like this compound are small chains of amino acids that play crucial roles in various biological processes. Tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin. Phenylalanine is another essential amino acid that is a precursor to tyrosine, dopamine, norepinephrine, and epinephrine. Threonine is an essential amino acid involved in protein synthesis and various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
Trp-Phe-Thr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is often used for protecting the amino groups of the amino acids during synthesis. The general steps include:
Attachment of the first amino acid: The carboxyl group of threonine is attached to the resin.
Deprotection: The Fmoc group is removed from the amino group of threonine.
Coupling: The carboxyl group of phenylalanine is activated and coupled to the free amino group of threonine.
Deprotection: The Fmoc group is removed from the amino group of phenylalanine.
Coupling: The carboxyl group of tryptophan is activated and coupled to the free amino group of phenylalanine.
Cleavage: The completed tripeptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Trp-Phe-Thr can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products like kynurenine.
Reduction: Reduction reactions can modify the side chains of the amino acids.
Substitution: The hydroxyl group of threonine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Reagents like alkyl halides can be used for substitution reactions involving the hydroxyl group of threonine.
Major Products Formed
Oxidation: Oxidation of tryptophan can lead to the formation of kynurenine and other metabolites.
Reduction: Reduction can lead to modified side chains, potentially altering the peptide’s properties.
Substitution: Substitution reactions can introduce new functional groups to the peptide, potentially enhancing its biological activity.
科学的研究の応用
Trp-Phe-Thr has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a precursor to bioactive compounds.
Industry: Used in the development of peptide-based drugs and as a component in cosmetic formulations.
作用機序
The mechanism of action of Trp-Phe-Thr involves its interaction with specific molecular targets and pathways. Tryptophan can be metabolized to serotonin, which plays a role in mood regulation and other physiological processes. Phenylalanine can be converted to tyrosine and subsequently to neurotransmitters like dopamine, which are involved in various neurological functions. Threonine is involved in protein synthesis and metabolic pathways. The combined effects of these amino acids contribute to the overall biological activity of this compound.
類似化合物との比較
Similar Compounds
Trp-Phe-Tyr: Similar to Trp-Phe-Thr but with tyrosine instead of threonine. It has different biological activities due to the presence of the phenolic hydroxyl group in tyrosine.
Trp-Phe-Ser: Similar to this compound but with serine instead of threonine. Serine has a hydroxyl group, but its properties differ from those of threonine.
Trp-Phe-Val: Similar to this compound but with valine instead of threonine. Valine is a branched-chain amino acid with different metabolic roles.
Uniqueness
This compound is unique due to the specific combination of tryptophan, phenylalanine, and threonine, which imparts distinct biological activities. The presence of threonine, with its hydroxyl group, allows for unique interactions and modifications that are not possible with other amino acids.
特性
CAS番号 |
823838-26-2 |
|---|---|
分子式 |
C24H28N4O5 |
分子量 |
452.5 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O5/c1-14(29)21(24(32)33)28-23(31)20(11-15-7-3-2-4-8-15)27-22(30)18(25)12-16-13-26-19-10-6-5-9-17(16)19/h2-10,13-14,18,20-21,26,29H,11-12,25H2,1H3,(H,27,30)(H,28,31)(H,32,33)/t14-,18+,20+,21+/m1/s1 |
InChIキー |
UEFHVUQBYNRNQC-SFJXLCSZSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)

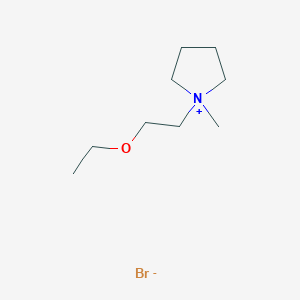

methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
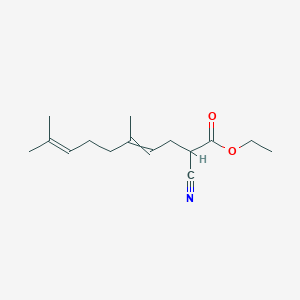

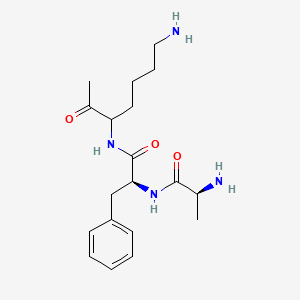

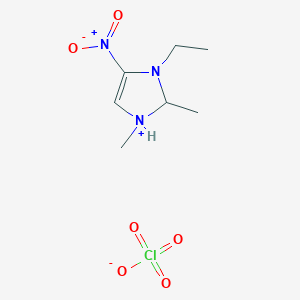
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)
